molecular formula C19H18F4N4 B6117645 N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6117645
M. Wt: 378.4 g/mol
InChI Key: GNGCOCMIUHRINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl (CF₃) group at position 2, and a cyclopentylamine substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenyl moiety contributes to target binding affinity. The cyclopentylamine substituent likely balances steric bulk and solubility, distinguishing it from analogues with pyridinylmethyl or arylalkylamine groups .

Properties

IUPAC Name

N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4/c1-11-10-15(25-14-4-2-3-5-14)27-18(24-11)16(17(26-27)19(21,22)23)12-6-8-13(20)9-7-12/h6-10,14,25H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGCOCMIUHRINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison with Pyridinylmethyl-Substituted Analogues

Compound R₁ (Position 5) R₂ (Position 7) Anti-M.tb MIC (µM) Melting Point (°C)
Target Compound CH₃ Cyclopentyl Not reported Not available
47 () Ph (6-Methylpyridin-2-yl)CH₂ 0.25 177–180
50 () Ph (6-Piperidinylpyridin-2-yl)CH₂ 0.12 185–187

Analogues with Trifluoromethyl Groups

The trifluoromethyl group at position 2 in the target compound distinguishes it from other derivatives. For example:

  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () shares the CF₃ group but lacks the 7-amine substituent. This compound demonstrated crystallographic stability due to strong intermolecular halogen bonding .
  • 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () is a triazolopyrimidine derivative with a CF₃ group on the aryl ring. Its anti-Plasmodium activity highlights the role of CF₃ in enhancing target affinity .

Cyclopentylamine vs. Other 7-Amine Substituents

The cyclopentyl group in the target compound contrasts with common 7-amine substituents:

  • N-(Pyridin-2-ylmethyl) Analogues : These derivatives (e.g., ) often exhibit strong anti-mycobacterial activity but may suffer from hERG channel inhibition due to the basic pyridine nitrogen .
  • N-(4-Methoxyphenethyl) Analogues : Triazolopyrimidines like 5-(2-fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () showed reduced cytotoxicity but lower metabolic stability compared to cyclopentyl-substituted compounds .
  • 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine () shares the cyclopentylamine group but replaces the 4-fluorophenyl with a 4-chlorophenyl group. This substitution likely increases lipophilicity but may reduce target specificity .

Table 2: Impact of 7-Amine Substituents on Key Properties

7-Amine Group Example Compound Metabolic Stability hERG Inhibition Risk
Cyclopentyl (Target) Target Compound High (predicted) Low
Pyridin-2-ylmethyl Compound 47 () Moderate High
4-Methoxyphenethyl Compound 14 () Low Low

Anti-Mycobacterial Activity Trends

highlights that 3-(4-fluorophenyl)-substituted pyrazolo[1,5-a]pyrimidines are particularly effective against M. tuberculosis. The target compound’s 5-methyl and 2-CF₃ groups may further enhance membrane permeability and target binding compared to 5-phenyl or 5-heteroaryl analogues. However, its activity remains unverified in published studies, unlike analogues like compound 47 (MIC = 0.25 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.